Bisdemethoxycurcumin-d8
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Overview
Description
Bisdemethoxycurcumin-d8 is a deuterated form of bisdemethoxycurcumin, a curcuminoid found in turmeric (Curcuma longa). This compound is known for its antioxidant, anti-inflammatory, and anticancer properties. This compound is often used in scientific research due to its enhanced stability and bioavailability compared to its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bisdemethoxycurcumin-d8 typically involves the deuteration of bisdemethoxycurcumin. This process can be achieved through various methods, including the use of deuterated solvents and catalysts. One common method involves the use of deuterated acetic acid and deuterated palladium on carbon as a catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bisdemethoxycurcumin-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of this compound epoxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated this compound.
Scientific Research Applications
Bisdemethoxycurcumin-d8 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in studies investigating the antioxidant and anti-inflammatory properties of curcuminoids.
Medicine: Investigated for its potential therapeutic effects in treating cancer, Alzheimer’s disease, and other inflammatory conditions.
Industry: Used in the development of nutraceuticals and functional foods .
Mechanism of Action
Bisdemethoxycurcumin-d8 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of cyclin D1 and vascular endothelial growth factor (VEGF) .
Comparison with Similar Compounds
Bisdemethoxycurcumin-d8 is compared with other curcuminoids such as curcumin, demethoxycurcumin, and tetrahydrocurcumin:
Curcumin: Known for its potent antioxidant and anti-inflammatory properties but has low bioavailability.
Demethoxycurcumin: Similar to bisdemethoxycurcumin but with one less methoxy group, resulting in slightly different biological activities.
Tetrahydrocurcumin: A hydrogenated form of curcumin with enhanced stability and bioavailability but less potent biological activities compared to this compound
List of Similar Compounds
- Curcumin
- Demethoxycurcumin
- Tetrahydrocurcumin
- Turmerones
Properties
Molecular Formula |
C19H16O4 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1E,6E)-1,7-bis(2,3,5,6-tetradeuterio-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+/i1D,2D,3D,4D,7D,8D,9D,10D |
InChI Key |
PREBVFJICNPEKM-PHMSPZQVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C(=O)CC(=O)/C=C/C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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